molecular formula C11H11N3OS B2673415 (Z)-N-{1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}hydroxylamine CAS No. 1025130-94-2

(Z)-N-{1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}hydroxylamine

Cat. No.: B2673415
CAS No.: 1025130-94-2
M. Wt: 233.29
InChI Key: YTEVUTZEIWDRKG-ZSOIEALJSA-N
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Description

(Z)-N-{1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}hydroxylamine is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a hydroxylamine group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-{1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}hydroxylamine typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-(pyridin-3-yl)-1,3-thiazole with hydroxylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-{1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The thiazole and pyridine rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-{1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further investigation in pharmaceutical research.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatile reactivity makes it valuable for creating novel compounds with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N-{1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-(pyridin-3-yl)-1,3-thiazole: Shares the thiazole and pyridine rings but lacks the hydroxylamine group.

    N-(pyridin-3-yl)pyrimidin-2-yl-aminophenyl-amide: Contains a pyridine ring and an amide group, showing structural similarities.

    Imatinib: A well-known therapeutic agent with a pyridine ring, used for comparison in terms of biological activity.

Uniqueness

(Z)-N-{1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}hydroxylamine is unique due to its combination of a thiazole ring, pyridine ring, and hydroxylamine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(NZ)-N-[1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-10(8(2)14-15)16-11(13-7)9-4-3-5-12-6-9/h3-6,15H,1-2H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEVUTZEIWDRKG-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)/C(=N\O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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